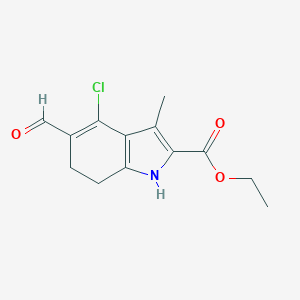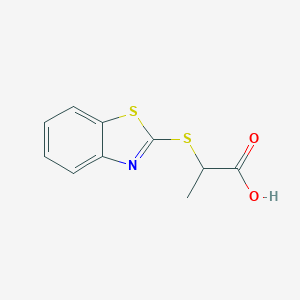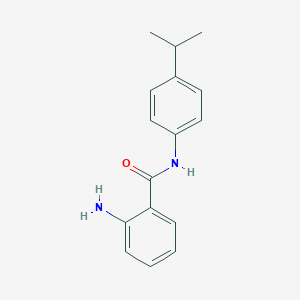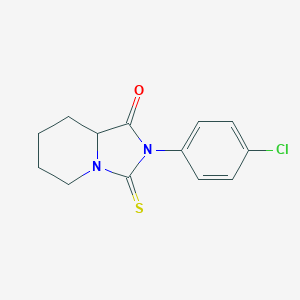
ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate” is a chemical compound. It is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H13ClO4/c1-3-17-13(16)12-7(2)10-9(18-12)5-4-8(6-15)11(10)14/h6H,3-5H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis
The molecular weight of “ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate” is 268.7 . It is a solid at room temperature . The InChI key for this compound isGECMCNWALPGVMC-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Synthesis of Indole Derivatives : Research by Pete, Parlagh, and Tőke (2003) describes the synthesis of ethyl 5-formyl-1H-indole-2-carboxylates, a new synthetic intermediate. Their study involves transforming sulfomethyl groups to formyl function and elaborates on the use of ethyl 5-chloromethyl-1H-indole-2-carboxylates and their hydrolysis and oxidation to aldehydes (Pete, Parlagh, & Tőke, 2003).
Facile Synthesis of Formyl-Indole-Carboxylates : A similar study by Pete, Szöllösy, and Szokol (2006) outlines the synthesis of ethyl 4-, 6- and 7-formyl-1H-indole-2-carboxylates, detailing the transformation of sulfomethyl groups to formyl functions (Pete, Szöllösy, & Szokol, 2006).
Synthesis of 1H-Pyrazole-3-Carboxylates : Potopnyk, Matiichuk, and Obushak (2017) investigated the synthesis of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates, exploring their transformation into bipyrazole derivatives (Potopnyk, Matiichuk, & Obushak, 2017).
Oxazinoindole Derivatives Synthesis : Mayer, Mérour, Joseph, and Guillaumet (2002) researched the synthesis of ethyl 2,3,4,6-tetrahydro-[1,4]oxazino[2,3-f]indole-7-carboxylate derivatives, exploring their potential for creating tetracyclic compounds (Mayer, Mérour, Joseph, & Guillaumet, 2002).
Photochromism of Pyrazole Derivatives : Yokoyama et al. (2004) studied the coloration properties of ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate under light irradiation, noting its applications in photochemical transformations (Yokoyama et al., 2004).
Preparation of Naphthyridine Derivatives : Kiely (1991) explored the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, involving the masking and regeneration of double bonds, which can be related to the synthesis of similar indole derivatives (Kiely, 1991).
Synthesis of Indole-2-Carboxylates : Cucek and Verček (2008) focused on the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, examining their reactivity and transformation into different derivatives (Cucek & Verček, 2008).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-3-18-13(17)12-7(2)10-9(15-12)5-4-8(6-16)11(10)14/h6,15H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVVAQYRKSZEEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)CCC(=C2Cl)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354865 |
Source


|
| Record name | ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate | |
CAS RN |
351073-97-7 |
Source


|
| Record name | ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzothiazole, 2-[(4-chlorophenyl)thio]-](/img/structure/B186833.png)



![N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B186837.png)


![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)

![6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186847.png)
![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)


